molecular formula C22H19N3O2 B2366732 N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(dimethylamino)benzamide CAS No. 441290-97-7

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(dimethylamino)benzamide

Cat. No.: B2366732
CAS No.: 441290-97-7
M. Wt: 357.413
InChI Key: MCRQRUUSZBUDOJ-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(dimethylamino)benzamide is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound consisting of a benzene ring fused with an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(dimethylamino)benzamide typically involves the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized using 2-aminophenol and an aldehyde under reflux conditions in the presence of a catalyst such as a magnetic solid acid nanocatalyst.

    Coupling Reaction: The benzoxazole derivative is then coupled with 4-(dimethylamino)benzoyl chloride in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(dimethylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted benzoxazole derivatives with various functional groups attached.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(dimethylamino)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(dimethylamino)benzamide is unique due to its specific substitution pattern, which imparts distinct photophysical and biological properties. Its dimethylamino group enhances its solubility and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(dimethylamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2/c1-25(2)18-13-9-15(10-14-18)21(26)23-17-11-7-16(8-12-17)22-24-19-5-3-4-6-20(19)27-22/h3-14H,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRQRUUSZBUDOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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